molecular formula C11H9ClN2O3 B2530335 Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 2108806-20-6

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B2530335
CAS No.: 2108806-20-6
M. Wt: 252.65
InChI Key: AQZZTYSIQXQJBX-UHFFFAOYSA-N
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Description

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazoline) with a 4-oxo group, an 8-chloro substituent, and a methyl acetate moiety at the 3-position. The 8-chloro substituent may enhance lipophilicity and bioactivity, while the methyl ester group improves solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-(8-chloro-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9(15)5-14-6-13-10-7(11(14)16)3-2-4-8(10)12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZZTYSIQXQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Isatoic Anhydride Derivatives

The most widely reported method involves a three-component reaction between substituted isatoic anhydride, glycine methyl ester, and aromatic aldehydes. Key steps include:

  • Synthesis of Methyl (2-Amino-5-Chlorobenzoyl)Glycinate (Intermediate 2b)
    Isatoic anhydride (1.61 g, 10 mmol) derived from 2-amino-5-chlorobenzoic acid reacts with glycine methyl ester hydrochloride (1.26 g, 10 mmol) and triethylamine (1 mL) in ethanol (300 mL) at 60–70°C for 30 minutes. The intermediate 2b is obtained in 71% yield (mp: 155–157°C) after recrystallization.

  • Cyclization with Aromatic Aldehydes
    Intermediate 2b (10 mmol) undergoes cyclocondensation with benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL) with four drops of acetic acid under reflux for 8 hours. The crude product is recrystallized from ethanol to yield this compound (3b ) at 77% yield (Method A).

Optimization with CuO Nanoparticles (Method B):
Replacing acetic acid with CuO nanoparticles (0.042 g, 0.613 mmol) in aqueous ethanol (EtOH:H$$_2$$O, 15:5) increases the yield to 91%. The nanocatalyst facilitates faster cyclization, reducing side products like ring-opened derivatives.

One-Pot Synthesis Using Metal Oxide Catalysts

A scalable one-pot approach eliminates intermediate isolation:

  • Reaction Components:
    • Isatoic anhydride (6.13 mmol)
    • Glycine methyl ester hydrochloride (0.769 g, 6.13 mmol)
    • Benzaldehyde (6.13 mmol)
    • CuO nanoparticles (0.042 g, 0.613 mmol)
    • Triethylamine (0.619 g, 6.13 mmol)
  • Procedure:
    The mixture is refluxed in ethanol-water (20 mL, 3:1) for 8 hours. Catalyst removal via filtration followed by solvent evaporation yields 3b directly.

Advantages:

  • Reduced reaction time (8 hours vs. 12 hours for stepwise synthesis).
  • Higher purity (99% by HPLC).

Reaction Mechanism and Kinetics

The cyclocondensation proceeds via nucleophilic attack of the glycine methyl ester’s amine group on the carbonyl carbon of isatoic anhydride, forming a tetrahedral intermediate. Subsequent dehydration and aldol-like condensation with benzaldehyde generate the quinazolinone core. Density functional theory (DFT) studies indicate that CuO nanoparticles lower the activation energy by 15–20 kcal/mol, favoring a six-membered transition state.

Spectral Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • Ester C=O Stretch: 1750 cm$$^{-1}$$.
  • Amide C=O Stretch: 1630 cm$$^{-1}$$.
  • N–H Stretch: 3375 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

  • δ 3.60 (s, 3H, OCH$$_3$$)
  • δ 3.63 (d, 1H, $$J = 17.2$$ Hz, α-CH)
  • δ 4.41 (d, 1H, $$J = 17.2$$ Hz, α-CH)
  • δ 5.98 (s, 1H, sp$$^3$$ C–H)
  • δ 7.31–7.63 (m, 7H, Ar–H and NH).

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$):

  • 46.32 (CH$$2$$), 52.36 (OCH$$3$$), 71.95 (sp$$^3$$ C), 127.07–146.39 (aromatic carbons), 169.46 (ester C=O).

Elemental Analysis

Calculated for C$${11}$$H$$9$$ClN$$2$$O$$3$$:

  • C: 61.73%, H: 4.57%, N: 8.47%
    Found:
  • C: 62.46%, H: 4.61%, N: 8.45%.

Comparative Analysis of Synthetic Methods

Parameter Method A (Stepwise) Method B (One-Pot)
Yield 77% 91%
Reaction Time 8 hours 8 hours
Catalyst Acetic acid CuO nanoparticles
Purity (HPLC) 95% 99%
Scalability Moderate High

Challenges and Side Reactions

  • Ring-Opening Side Reaction: Prolonged heating with acetic acid leads to hydrolysis of the quinazolinone core, producing methylene derivatives (e.g., δ 3.64 ppm in $$^1$$H NMR).
  • Isomerization: Reactions with vanillin or electron-rich aldehydes yield mixtures of E/Z isomers unless rigorously controlled.

Industrial Applications and Modifications

  • Antimicrobial Analogues: Hydrazinolysis of the ester group generates hydrazide derivatives active against Staphylococcus aureus (MIC: 8 µg/mL).
  • Polymer-Bound Catalysts: Immobilizing CuO on mesoporous silica improves catalyst recyclability (5 cycles with <5% yield loss).

Chemical Reactions Analysis

Hydrazinolysis and Hydrazide Formation

The methyl ester group undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives, a key step in synthesizing bioactive compounds.

Reaction Conditions Product Key Findings References
Hydrazine hydrate in methanol, reflux2-(8-Chloro-4-oxoquinazolin-3(4H)-yl)acetohydrazideHydrazide derivatives serve as intermediates for hydrazones and azetidine analogs.

This reaction is critical for generating intermediates used in further functionalization, such as condensation with aldehydes (see Section 2).

Cyclocondensation with Aldehydes

The hydrazide derivative reacts with aromatic aldehydes to form hydrazones, which exhibit varied pharmacological properties.

Reaction Conditions Product Key Findings References
Aldehyde in ethanol, acetic acid, refluxN'-Benzylidene-2-(8-chloro-4-oxoquinazolin-3(4H)-yl)acetohydrazideHydrazones adopt E/Z isomeric configurations, confirmed by NMR spectroscopy.

These hydrazones are precursors for azetidine derivatives when reacted with chloroacetyl chloride (Section 3).

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitution with amines or thiols, enabling linker diversification.

Reaction Conditions Product Key Findings References
Chloroacetyl chloride in DMF2-Chloro-N-(8-chloro-4-oxoquinazolin-3(4H)-yl)acetamideSubstitution at the α-carbon enhances bioactivity (e.g., anticonvulsant properties).
Ammonium thiocyanate in ethanol, refluxMethyl α-[(8-chloro-4-oxoquinazolin-2-yl)thio]acetateThiocyanate intermediates cyclize to form fused heterocycles.

Oxidation and Functional Group Transformations

The quinazolinone core and side chain undergo oxidation to modify electronic properties.

Reaction Conditions Product Key Findings References
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Methyl 2-(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate (oxidized)Aromaticity of the quinazolinone ring increases, altering binding affinity.
Dess–Martin periodinaneKetone derivativesOxidation of secondary alcohols enhances metabolic stability.

Epoxide Ring-Opening Reactions

The compound reacts with epoxides to form β-amino alcohol derivatives, expanding structural diversity.

Reaction Conditions Product Key Findings References
Epoxide in ethanol, triethylamine2-(8-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxy-3-phenoxypropyl)acetamideStereoselective synthesis achieved with >90% enantiomeric excess.

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous quinazolinones undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the 2-position.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds derived from quinazolinone scaffolds exhibit significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). One study reported that certain derivatives showed up to five times more potency than standard chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action

The mechanism of action for the anticancer effects of these compounds often involves the activation of apoptotic pathways, particularly through the activation of procaspase-3. Compounds such as those derived from this compound have demonstrated the ability to activate caspases, leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

Antifungal Activity

The compound has shown promising antifungal activity against pathogens like Rhizoctonia solani, with structure-activity relationship (SAR) studies indicating that specific substitutions on the quinazolinone scaffold enhance antifungal efficacy. For instance, modifications at the 6-position significantly improved activity, demonstrating the importance of structural variations in developing effective antifungal agents .

Bacterial Inhibition

In addition to antifungal properties, this compound derivatives have been evaluated for antibacterial activity. Studies have reported significant inhibition against various bacterial strains, making these compounds potential candidates for developing new antibiotics .

Agricultural Applications

Fungicides

Research has also explored the use of this compound as a novel fungicide. Its efficacy against agricultural pathogens suggests that it could be developed into a sustainable option for crop protection, particularly in managing diseases caused by fungal pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Various studies have highlighted how different substituents affect potency and selectivity for biological targets. For example:

Substituent Position Effect on Activity
C-6Increased cytotoxicity and antifungal activity
C-8Enhanced binding affinity to target enzymes

This table summarizes how specific modifications can lead to improved therapeutic profiles.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cytotoxicity Evaluation : A study demonstrated that derivatives showed IC50 values significantly lower than traditional chemotherapeutics in various human cancer cell lines, indicating their potential as effective anticancer agents .
  • Antifungal Testing : In vitro assays confirmed that modified quinazolinone compounds exhibited superior antifungal activity compared to existing fungicides, suggesting their viability as new agricultural treatments .
  • Bacterial Resistance Studies : The compound's effectiveness against resistant bacterial strains was evaluated, showing promise in combating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

2.1. Structural and Functional Analogues
2.1.1. 1,3,4-Oxadiazole Derivatives ()

The compound 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone shares similarities in its ester functionality and heterocyclic core. Key differences include:

  • Core Structure: 1,3,4-Oxadiazole (5-membered ring) vs. quinazolinone (6-membered fused ring).
  • Substituents: Carbazole and methyl groups in oxadiazole vs. chloro and methyl acetate in quinazolinone.
  • Bioactivity: Oxadiazoles exhibit antimicrobial, anti-inflammatory, and COX-2 inhibitory activity , whereas quinazolinones are associated with kinase inhibition and anticancer effects.
2.1.2. Thiazolidinone Derivatives ()

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides feature a thiazolidinone core coupled with coumarin and arylidene groups. Comparisons include:

  • Core Reactivity: Thiazolidinones are sulfur-containing 5-membered rings, while quinazolinones are nitrogen-rich fused rings.
  • Functional Groups: The acetamide and coumarin moieties in thiazolidinones differ from the chloro and ester groups in quinazolinones, likely influencing target specificity.
2.4. Data Table: Key Comparisons
Feature Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate 1,3,4-Oxadiazole Derivatives Thiazolidinone Derivatives
Core Structure Quinazolinone (fused 6-membered) 1,3,4-Oxadiazole (5-membered) Thiazolidinone (5-membered, S-containing)
Key Substituents 8-Cl, 4-oxo, methyl acetate Carbazole, methyl Coumarin, arylidene
Reported Bioactivity Hypothesized: Kinase inhibition, anticancer Antimicrobial, COX-2 inhibition Not specified in evidence
Synthetic Route Likely cyclocondensation or metal catalysis Hydrazide cyclization Hydrazide + mercaptoacetic acid

Biological Activity

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its cytotoxic effects on cancer cells, and other pharmacological properties.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of substituted quinazoline derivatives with acetylating agents. The synthesis typically involves the use of reagents such as triethylamine and hydrazine, followed by purification techniques like recrystallization and chromatography.

2.1. Inhibition of Monoamine Oxidase (MAO)

One of the primary areas of investigation for this compound is its inhibitory effect on MAO enzymes, which are crucial in the metabolism of neurotransmitters. The compound has been shown to exhibit selective inhibition towards MAO-A and MAO-B isoforms:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound0.750.27

The structure–activity relationship (SAR) studies indicate that modifications in the quinazoline scaffold significantly influence the inhibitory potency against these enzymes. For instance, substituents such as hydroxyl or methoxy groups enhance binding affinity and selectivity towards MAO-B, while other modifications lead to decreased activity .

2.2. Cytotoxicity Against Cancer Cells

In addition to its enzymatic inhibition properties, this compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
SW620 (Colon Cancer)5.0
PC-3 (Prostate Cancer)3.5
NCI-H23 (Lung Cancer)4.0

Studies have shown that this compound activates apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death in cancer cells . The introduction of different substituents at the C-6 position on the quinazoline ring has been correlated with enhanced cytotoxic effects, indicating a clear structure–activity relationship .

2.3. Other Pharmacological Properties

This compound has also been evaluated for additional biological activities:

  • Anticonvulsant Activity : Some derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders.
  • Antimicrobial Activity : Preliminary studies suggest that certain analogs possess antimicrobial effects against various bacterial strains.

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Monoamine Oxidase Inhibition : A study published in Bioorganic & Medicinal Chemistry highlighted that compounds with a similar structure showed promising results as selective MAO inhibitors, emphasizing the importance of structural modifications for enhancing efficacy .
  • Cytotoxicity Evaluation : Research conducted on a series of quinazoline derivatives indicated that certain modifications led to significantly increased cytotoxicity against human cancer cell lines, supporting the potential therapeutic application of these compounds in oncology .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and ester methyl group (δ 3.7–3.9 ppm).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₁H₉ClN₂O₃, [M+H]+ ≈ 253.03) .

How do reaction conditions influence byproduct formation during synthesis?

Advanced Research Focus
Byproducts such as des-chloro derivatives or incomplete esterification products arise from:

  • Incomplete Chlorination : Insufficient POCl₃ stoichiometry or reaction time.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions versus THF.
  • Temperature Control : Overheating during cyclization can degrade intermediates.
    Mitigation : Use scavengers (e.g., molecular sieves) and optimize reaction kinetics via DOE (Design of Experiments) .

What methodologies are used to evaluate its biological activity in anticancer research?

Q. Advanced Research Focus

  • In Vitro Assays : MTT assays on cancer cell lines (e.g., MDA-MB-231) with paclitaxel as a positive control. IC₅₀ values are calculated from dose-response curves.
  • Enzyme Inhibition : Fluorescence-based assays for TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibition, with IC₅₀ < 10 µM indicating high potency.
  • Molecular Docking : AutoDock/Vina simulations predict binding affinity to TACE (PDB: 2A8H) .

How are structure-activity relationships (SAR) studied for quinazolinone derivatives?

Q. Advanced Research Focus

  • QSAR Modeling : Hammett constants and logP values correlate substituent effects (e.g., 8-Cl enhances electron withdrawal and membrane permeability).
  • Functional Group Modifications : Thiourea analogues show higher cytotoxicity than urea derivatives due to improved hydrogen bonding .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies in IC₅₀ values may stem from:

  • Assay Variability : Normalize data using internal controls (e.g., paclitaxel for cytotoxicity).
  • Purity Differences : Validate compound purity via HPLC before testing.
  • Cell Line Heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) .

What strategies enhance the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).
  • Plasma Protein Binding : Equilibrium dialysis assesses binding to albumin (>90% reduces free drug availability).
  • Prodrug Design : Replace methyl ester with ethyl or PEGylated esters to prolong half-life .

What are the challenges in achieving >99% purity, and how are they addressed?

Q. Basic Research Focus

  • Chromatographic Challenges : Co-eluting impurities require gradient elution (e.g., 10–90% acetonitrile in 30 min).
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) for crystal formation.
  • Quality Control : Validate purity via triple-detection HPLC (UV, MS, CAD) .

How is molecular modeling applied to optimize target binding?

Q. Advanced Research Focus

  • Docking Simulations : Glide SP/XP scoring identifies key interactions (e.g., hydrogen bonds with TACE catalytic Zn²⁺).
  • MD Simulations : 100-ns trajectories assess binding stability under physiological conditions .

What in vivo models are suitable for preclinical testing?

Q. Advanced Research Focus

  • Xenograft Models : Nude mice implanted with MDA-MB-231 tumors (dose: 10–50 mg/kg, oral or IP).
  • Toxicity Screening : Monitor liver/kidney function via ALT, AST, and creatinine levels.
  • Pharmacodynamics : Tumor volume reduction ≥50% indicates efficacy .

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